molecular formula C22H17BO2 B15287456 (2,4-Diphenylnaphthalen-1-yl)boronic acid

(2,4-Diphenylnaphthalen-1-yl)boronic acid

Cat. No.: B15287456
M. Wt: 324.2 g/mol
InChI Key: FDINBWNHOSNCRQ-UHFFFAOYSA-N
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Description

(2,4-Diphenylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a naphthalene core substituted with phenyl groups at the 2 and 4 positions, and a boronic acid group at the 1 position. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diphenylnaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (2,4-Diphenylnaphthalen-1-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium acetate or potassium phosphate, are often used to facilitate these reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds or aryl-heteroatom compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of (2,4-Diphenylnaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The boronic acid group can interact with hydroxyl groups on biomolecules, forming stable boronate esters. This interaction can modulate the activity of enzymes or other molecular targets, making boronic acids valuable tools in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a single phenyl group.

    Naphthylboronic Acid: A boronic acid with a naphthalene core but without the phenyl substitutions.

    Biphenylboronic Acid: A boronic acid with two phenyl groups connected by a single bond.

Uniqueness: (2,4-Diphenylnaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as well. Its structure also allows for the formation of more complex and diverse molecular architectures, which can be advantageous in the synthesis of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C22H17BO2

Molecular Weight

324.2 g/mol

IUPAC Name

(2,4-diphenylnaphthalen-1-yl)boronic acid

InChI

InChI=1S/C22H17BO2/c24-23(25)22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)15-21(22)17-11-5-2-6-12-17/h1-15,24-25H

InChI Key

FDINBWNHOSNCRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

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